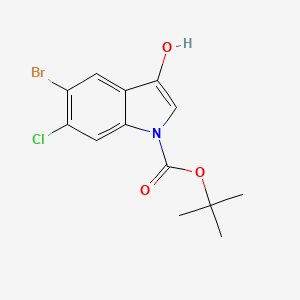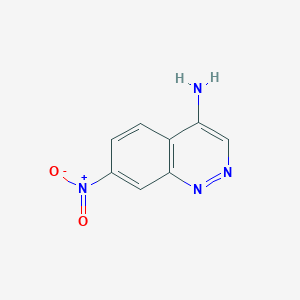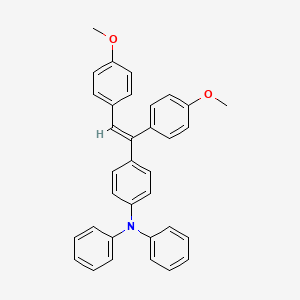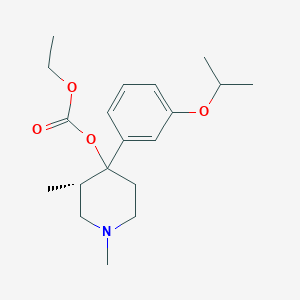
(2-Ethylcyclohexyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclohexyl ring substituted with an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylcyclohexyl)methanesulfonamide typically involves the reaction of (2-ethylcyclohexyl)amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(2-ethylcyclohexyl)amine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
(2-Ethylcyclohexyl)methanesulfonamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Ethylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, this compound can exert antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but without the cyclohexyl and ethyl substitutions.
N-(2-ethylcyclohexyl)methanesulfonamide: A closely related compound with similar structural features.
Uniqueness
(2-Ethylcyclohexyl)methanesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the ethyl group on the cyclohexyl ring can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
(2-ethylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
Clave InChI |
SRSLRGBFHLOZCW-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)


![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)

![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)

![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)


![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
